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An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

(Rac)-Antineoplaston A10, a substance first identified by Dr. Stanislaw Burzynski in the
1970s, has been the subject of considerable debate within the scientific community.[1][2]
Proponents suggest it may have anticancer properties, while regulatory bodies and
independent researchers have consistently cited a lack of robust, reproducible evidence to
support its efficacy and safety.[1][2][3] This guide provides a comparative analysis of the
available published research on Antineoplaston A10, focusing on the data presented and the
stated experimental methodologies to assess the current state of its reproducibility.

Understanding Antineoplaston A10

Antineoplaston A10 is chemically identified as 3-phenylacetylamino-2,6-piperidinedione.[3][4] It
was originally isolated from human urine but is now synthesized for clinical use.[3] The primary
active ingredient in the formulation used in clinical trials, often in combination with
Antineoplaston AS2-1, is phenylacetylglutamine (PAG).[3][5] The proposed, though not
conclusively demonstrated, mechanisms of action include the inhibition of oncogenes like RAS,
promotion of apoptosis, and activation of tumor suppressor genes.[5][6]

Clinical Trial Data: A Summary of Published
Findings
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The majority of clinical research on Antineoplaston A10 has been conducted at the Burzynski
Clinic.[1][2] These studies, primarily Phase Il trials, have reported outcomes for various cancer
types, with a focus on brain tumors.[7][8][9][10] It is crucial to note that these findings have not
been independently replicated by other research institutions.[1][2]

Below is a summary of quantitative data from selected publications originating from the
Burzynski Clinic.

Table 1: Outcomes of Phase Il Study of Antineoplaston A10 and AS2-1 in Recurrent Diffuse
Intrinsic Brain Stem Glioma[7]

Metric Result

Number of Evaluable Patients 10

Complete Response 20% (2 patients)
Partial Response 30% (3 patients)
Stable Disease 30% (3 patients)
Progressive Disease 20% (2 patients)
2-Year Survival 33.3%

Table 2: Outcomes of Antineoplaston Therapy in High-Grade, Recurrent, and Progressive
Brainstem Glioma[8]
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Metric Result
Number of Evaluable Patients 18
Complete Response 11%
Partial Response 11%
Stable Disease 39%
Progressive Disease 39%
2-Year Overall Survival 39%
5-Year Overall Survival 22%
6-Month Progression-Free Survival 39%

Table 3: Outcomes of Phase Il Study of Antineoplaston A10 and AS2-1 in Children with Low-
Grade Astrocytomas[9]

Metric Result
Number of Evaluable Patients 16
Complete Response 25.0%
Partial Response 12.5%
Stable Disease 37.5%
5-Year Overall Survival 67.7%
10-Year Overall Survival 54.2%
5-Year Progression-Free Survival 48.1%
10-Year Progression-Free Survival 34.4%

Table 4: Outcomes of Phase Il Study of Antineoplaston A10 and AS2-1 in Children with
Recurrent and Progressive Multicentric Glioma[10]
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Metric Result

Number of Evaluable Patients 11 (out of 12 enrolled)
Complete Response 33%

Partial Response 25%

Stable Disease 33%

Progressive Disease 0%

Experimental Protocols

The following outlines the general methodology for the administration of Antineoplaston A10
and AS2-1 as described in the published clinical trials.

General Treatment Protocol:

o Administration: Antineoplaston A10 and AS2-1 are typically administered intravenously, often
in escalating doses.[7][8] In some cases, treatment may transition to an oral formulation.[10]

o Dosage: The dosage varies significantly between studies and individual patients. For
example, in one study on recurrent diffuse intrinsic brain stem glioma, the average dosage of
Antineoplaston A10 was 11.3 g/kg/day and AS2-1 was 0.4 g/kg/day.[7] In another study on
high-grade brainstem glioma, the average dosage of A10 was 9.22 g/kg/day and AS2-1 was
0.31 g/kg/day.[8]

o Treatment Duration: The duration of treatment can range from several weeks to many
months, continuing as long as the patient shows a response or stable disease without
unacceptable toxicity.[9][11]

o Response Assessment: Tumor response is primarily assessed using imaging techniques
such as gadolinium-enhanced Magnetic Resonance Imaging (MRI) and, in some cases,
Positron Emission Tomography (PET) scans.[7][8]

Challenges to Reproducibility

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubmed.ncbi.nlm.nih.gov/12718563/
https://pubmed.ncbi.nlm.nih.gov/16484713/
https://pubmed.ncbi.nlm.nih.gov/15563234/
https://pubmed.ncbi.nlm.nih.gov/12718563/
https://pubmed.ncbi.nlm.nih.gov/16484713/
https://www.scirp.org/journal/paperinformation?paperid=71765
https://www.clinicaltrials.gov/study/NCT00003452
https://pubmed.ncbi.nlm.nih.gov/12718563/
https://pubmed.ncbi.nlm.nih.gov/16484713/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222741?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

A significant challenge in assessing the reproducibility of Antineoplaston A10 research is the
lack of independent verification. The National Cancer Institute (NCI) and Cancer Research UK
have both noted that positive results have predominantly come from studies associated with Dr.
Burzynski's clinic and that other researchers have not been able to replicate these findings.[2]

[5]

Furthermore, the U.S. Food and Drug Administration (FDA) has not approved Antineoplaston
therapy for the treatment of any disease.[1][2] The FDA has also issued warning letters
regarding the conduct of clinical investigations at the Burzynski Clinic, citing issues with
adherence to investigational plans and protection of human subjects.[12]

Visualizing Proposed Mechanisms and Workflows

The following diagrams illustrate the proposed, though not definitively proven, signaling
pathway for Antineoplaston A10 and a generalized workflow for the clinical trials described in
the publications.
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Caption: Proposed signaling pathway of Antineoplaston A10.
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Caption: Generalized workflow for Antineoplaston clinical trials.

Conclusion

The reproducibility of the research on (Rac)-Antineoplaston A10 remains a significant point of
contention. While the publications from the Burzynski Clinic present data suggesting potential
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therapeutic effects, the lack of independent, peer-reviewed, and controlled studies makes it
impossible to validate these claims. The scientific community generally regards Antineoplaston
therapy as unproven.[13] For drug development professionals and researchers, the available
literature underscores the critical importance of rigorous, independent, and transparent clinical
trials in establishing the efficacy and safety of any new therapeutic agent. Until such studies on
Antineoplaston A10 are conducted and published, its clinical utility remains unsubstantiated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document. BenchChem. [Assessing the Reproducibility of Published (Rac)-
Antineoplaston A10 Research: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1222741#assessing-the-reproducibility-
of-published-rac-antineoplaston-al0-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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